molecular formula C18H14N2 B2454251 2,8-Diaminochrysene CAS No. 50637-61-1

2,8-Diaminochrysene

Cat. No.: B2454251
CAS No.: 50637-61-1
M. Wt: 258.324
InChI Key: KBKDLNWEWQZIEW-UHFFFAOYSA-N
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Description

2,8-Diaminochrysene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of two amino groups at the 2 and 8 positions on the chrysene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diaminochrysene typically involves the nitration of chrysene to produce 2,8-dinitrochrysene, followed by reduction to yield the desired diamino compound. One common method involves the use of nitric acid for nitration, followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd-C) as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,8-Diaminochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its anticancer properties, particularly against colon cancer cell lines.

Mechanism of Action

The mechanism by which 2,8-Diaminochrysene exerts its effects, particularly its anticancer properties, involves intercalation with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption ultimately results in the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

  • 6,12-Diaminochrysene
  • 2,6-Diaminoanthracene
  • 2,7-Diaminophenanthrene

Comparison: 2,8-Diaminochrysene is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. Compared to 6,12-Diaminochrysene, this compound exhibits different electronic properties and steric effects, leading to distinct interactions with biological targets. Similarly, its reactivity differs from that of 2,6-Diaminoanthracene and 2,7-Diaminophenanthrene, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

chrysene-2,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h1-10H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKDLNWEWQZIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)N)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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